molecular formula C15H11NO B090089 1H-Indol-2-yl(phenyl)methanone CAS No. 1022-86-2

1H-Indol-2-yl(phenyl)methanone

Cat. No.: B090089
CAS No.: 1022-86-2
M. Wt: 221.25 g/mol
InChI Key: RLGAYEJPGHIHIB-UHFFFAOYSA-N
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Description

1H-Indol-2-yl(phenyl)methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring fused with a phenylmethanone group, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the reaction of 2-phenylindole with benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Indole oxides.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indol-2-yl(phenyl)methanone involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent . The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological systems .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indol-2-yl(phenyl)methanone is unique due to its phenylmethanone group, which enhances its reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

1H-indol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGAYEJPGHIHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346592
Record name benzoyl indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-86-2
Record name benzoyl indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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